molecular formula C22H26N4O B3754964 MFCD02959171

MFCD02959171

Cat. No.: B3754964
M. Wt: 362.5 g/mol
InChI Key: GCFOLTWMIPJWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD02959171 (CAS 1022150-11-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol . It is synthesized via two primary methods:

Method 1: Dissolving intermediates 1 and 2 in dimethylformamide (DMF) with potassium carbonate under heating, followed by organic layer separation, solvent evaporation, and recrystallization .

Method 2: Utilizing cesium carbonate, 4-dimethylaminopyridine (DMAP), and DMF under reflux conditions, followed by distillation, extraction, and column chromatography purification .

Its synthetic accessibility score of 2.07 indicates moderate ease of laboratory synthesis .

Properties

IUPAC Name

2-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-17-6-4-7-18(16-17)21-24-20-9-3-2-8-19(20)22(25-21)23-10-5-11-26-12-14-27-15-13-26/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFOLTWMIPJWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Two structurally and functionally analogous compounds are selected for comparison:

Compound A: (5-Methoxypyridin-2-yl)methanamine (CAS 905306-69-6)

  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol .
  • Key Properties: High gastrointestinal (GI) absorption and water solubility (15.4 mg/mL) . Non-inhibitory to cytochrome P450 (CYP) enzymes, reducing drug-drug interaction risks . Synthesized via HATU-mediated coupling in tetrahydrofuran (THF) with a 69% yield .
Parameter MFCD02959171 Compound A
Molecular Weight 486.57 g/mol 138.17 g/mol
Solubility (Water) 0.24 mg/mL 15.4 mg/mL
Synthetic Yield 30–69% 69%
Bioavailability Score 0.55 0.55
CYP Inhibition None None

Structural Contrast : this compound’s larger aromatic system (C₂₇H₃₀N₆O₃) provides enhanced stability for catalytic applications, whereas Compound A’s smaller structure (C₇H₁₀N₂O) favors rapid absorption in pharmacological contexts .

Compound B: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol .
  • LogP (XLOGP3) of 2.15, indicating moderate lipophilicity . Synthesized via palladium-catalyzed cross-coupling in THF/water at 75°C .
Parameter This compound Compound B
Molecular Weight 486.57 g/mol 235.27 g/mol
LogP (XLOGP3) 2.15 (estimated) 2.15
BBB Penetration No data Yes
Synthetic Method DMF-based reflux THF/water cross-coupling
Applications Catalysis/Pharma Suzuki-Miyaura coupling

Functional Contrast : Compound B’s boronic acid moiety enables cross-coupling reactions in organic synthesis, whereas this compound’s nitrogen-rich structure is tailored for transition-metal coordination and medicinal chemistry .

Research Findings and Implications

Synthetic Efficiency : this compound’s Method 2 achieves a 69% yield, outperforming Compound B’s palladium-catalyzed method (yield unspecified) .

Solubility vs. Bioactivity : Compound A’s high solubility (15.4 mg/mL) contrasts with this compound’s lower solubility (0.24 mg/mL), suggesting trade-offs between bioavailability and structural complexity .

Data Tables

Table 1: Physicochemical Properties

Property This compound Compound A Compound B
Molecular Formula C₂₇H₃₀N₆O₃ C₇H₁₀N₂O C₆H₅BBrClO₂
Molecular Weight (g/mol) 486.57 138.17 235.27
LogS (ESOL) -2.99 -2.47 -1.98
Synthetic Accessibility 2.07 1.64 2.15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD02959171
Reactant of Route 2
Reactant of Route 2
MFCD02959171

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.